methyl 1-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.
Scientific Research Applications
Green Synthesis and Catalysis
A study by Fan et al. (2008) highlighted an effective and green synthesis approach for methyl pyrrole-1-carboxylate (1-MPC) using dimethyl carbonate (DMC) and solid bases as catalysts. This process underscores the importance of catalyst basicity and reaction conditions in the selective synthesis of pyrrole derivatives, demonstrating the role of solid base catalysts in activating pyrrole through interactions that weaken the N-H bond Fan et al., 2008.
Supramolecular Chemistry
Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in the coordination of paramagnetic transition metal ions, leading to the formation of a novel {Mn(III)25} barrel-like cluster. This compound exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology, marking a significant contribution to the field of supramolecular chemistry and materials science Giannopoulos et al., 2014.
Antimicrobial Agents
Hublikar et al. (2019) synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. The study found these derivatives to possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. This work provides a promising template for the development of new antimicrobial agents Hublikar et al., 2019.
Optical Chemosensors
Yang et al. (2018) developed an ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate based chemosensor for the selective detection of Zn2+ and Cu2+. This sensor exhibits off-on fluorescent sensing capabilities for Zn2+ and can be used as a colorimetric probe for Cu2+ detection in semiaqueous media. Furthermore, the Cu2+ complex of this sensor serves as a colorimetric sensor for pyrophosphate, showcasing its potential for applications in environmental monitoring and bioimaging Yang et al., 2018.
properties
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40611-74-3 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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